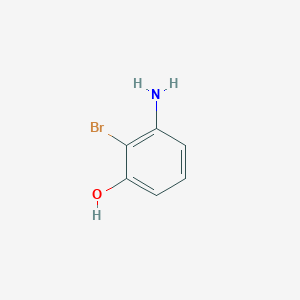

3-Amino-2-bromophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNIVQDQECTJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332614 | |

| Record name | 3-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-36-0 | |

| Record name | 3-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 3-Amino-2-bromophenol. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular isomer, this document outlines a plausible synthetic route based on established organic chemistry principles and provides an expected profile of its physicochemical and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic organic compound containing amino, bromo, and hydroxyl functional groups. Its structure suggests potential utility as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a molecule of interest for medicinal chemists and synthetic organic chemists.

Physicochemical Properties

The general properties of this compound are summarized in the table below. These are based on information from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 100367-36-0 | [1] |

| Molecular Formula | C₆H₆BrNO | [2][3] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at 0-8 °C | [1] |

Proposed Synthesis

Reaction Scheme:

Caption: Proposed synthesis of this compound from 3-aminophenol.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-aminophenol in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 1 to 1.1 equivalents of N-bromosuccinimide (NBS) in the same solvent dropwise over a period of 30-60 minutes. The slow addition is crucial to control the reaction temperature and minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Characterization

As experimental spectroscopic data for this compound is not available, the following section outlines the expected characterization data based on the analysis of its chemical structure and comparison with similar compounds.

Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H) as multiplets or distinct doublets/triplets in the range of δ 6.5-7.5 ppm. Broad singlets for the -OH and -NH₂ protons, which are D₂O exchangeable. |

| ¹³C NMR | Six distinct signals in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine atom would be shifted downfield, while the carbon attached to the hydroxyl group would be significantly downfield. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (two sharp peaks, ~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C stretching (~1450-1600 cm⁻¹) would also be present. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Experimental workflow for the characterization of this compound.

Safety Information

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for aromatic amines and brominated compounds. It is advisable to treat it as a potentially hazardous substance.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable starting point for its preparation in a laboratory setting. The predicted characterization data and the outlined experimental workflow are intended to guide researchers in the structural elucidation and purity assessment of this compound. Further experimental investigation is necessary to validate the proposed synthesis and to establish a definitive spectroscopic and physicochemical profile for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-2-bromophenol (CAS No: 100367-36-0), a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Due to the limited availability of experimental data, this guide presents a combination of predicted values and general experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions, formulation processes, and biological systems. The following table summarizes the available predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | - |

| Molecular Weight | 188.02 g/mol | - |

| Predicted Boiling Point | 262.2 ± 20.0 °C | [1] |

| Predicted pKa | 8.48 ± 0.10 | [1] |

| Predicted LogP | 2.31810 | [1] |

| Appearance | White to light brown solid with a crystalline appearance. | [2] |

| Solubility | Slight solubility in water; more soluble in organic solvents such as ethanol and acetone. | [2] |

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed, generalized methodologies for determining the key physicochemical properties of phenolic and aromatic amine compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

-

The sample is heated slowly, and the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is reported as the melting point.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

-

A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[3]

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.

Methodology:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

pKa Determination (Potentiometric Titration)

The pKa value is a measure of the strength of an acid in solution. For an aminophenol, two pKa values can be determined, one for the acidic phenolic hydroxyl group and one for the basic amino group.

Methodology:

-

A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or ethanol to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) of the curve.[5][6]

Visualizations

Structure-Property Relationship

The physicochemical properties of this compound are a direct consequence of its molecular structure. The presence of the hydroxyl (-OH), amino (-NH2), and bromo (-Br) functional groups on the benzene ring dictates its polarity, acidity/basicity, and reactivity.

General Synthesis Workflow

This compound can be synthesized through a multi-step process, typically starting from a substituted nitroaniline. The following diagram illustrates a general synthetic workflow.

References

Spectroscopic Analysis of 3-Amino-2-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characterization of the organic compound 3-Amino-2-bromophenol. Due to the limited availability of public experimental spectroscopic data for this specific molecule, this document focuses on predicted data where available and presents standardized, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of chemical compounds. For a molecule such as this compound (C₆H₆BrNO), a combination of NMR, IR, and MS would be employed to confirm its molecular structure and connectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Spectroscopic Data for this compound

Mass Spectrometry (MS) Data

Predicted mass spectrometry data for this compound is available from resources such as PubChem. This data provides theoretical mass-to-charge ratios (m/z) for the molecule and its common adducts.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M-H]⁻ | 185.95601 |

| [M+NH₄]⁺ | 204.99711 |

| [M+K]⁺ | 225.92645 |

| [M]⁺ | 186.96274 |

Data sourced from PubChemLite.[1]

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a clean, dry NMR tube. The choice of solvent is crucial and should be one in which the compound is soluble and which does not have signals that would overlap with the analyte signals.

-

For referencing the chemical shifts, the solvent signal can be used, or a small amount of a reference standard like Tetramethylsilane (TMS) can be added. Modern NMR instruments can often reference the spectrum to the residual solvent peak.[2]

-

-

Instrument Setup:

-

The analysis is performed on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which results in sharp, well-resolved NMR signals.

-

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be required to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A standard one-dimensional carbon NMR experiment with proton decoupling is performed. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to the appropriate standard (e.g., TMS at 0 ppm).

-

For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [3]

-

Sample Preparation:

-

Place a small amount of the solid sample (approximately 50 mg) into a small beaker or vial.[3]

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[3]

-

Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, drop a small amount of the solution onto the center of the salt plate.[3]

-

Allow the solvent to completely evaporate, leaving a thin, solid film of the compound on the plate.[3]

-

-

Instrument Setup:

-

The analysis is performed using a Fourier Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample compartment is collected to subtract any contributions from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

The salt plate with the sample film is placed in the sample holder of the spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

The characteristic absorption bands are identified and correlated to specific functional groups (e.g., O-H stretch, N-H stretch, C-Br stretch, aromatic C-H and C=C stretches).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Methodology (Electron Impact - EI):

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer. For a solid with sufficient vapor pressure, it can be heated on a direct insertion probe until it vaporizes.[4] Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

Mass Analysis:

-

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio.

-

The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.

-

Other peaks in the spectrum represent fragment ions, which can provide clues about the structure of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized small molecule like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility Profile of 3-Amino-2-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Amino-2-bromophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted qualitative solubility based on the compound's structural attributes and data from analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings.

Predicted Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar characteristics. The presence of a hydroxyl (-OH) and an amino (-NH2) group allows for hydrogen bonding, suggesting favorable interactions with polar solvents. The aromatic ring and the bromine atom contribute to its non-polar character, indicating potential solubility in less polar organic solvents.

Based on these structural features and qualitative data for similar compounds like 2-aminophenol, 4-aminophenol, and 4-bromophenol, the expected solubility of this compound is summarized in the table below.[1][2][3][4] It is important to note that these are predictions and should be confirmed by experimental data.

| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl and amino groups can form strong hydrogen bonds with the solvent molecules. Similar aminophenols show good solubility in alcohols.[2][4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble to Moderately Soluble | These solvents can act as hydrogen bond acceptors. Compounds like 4-aminophenol are soluble in acetone, acetonitrile, and DMSO.[2][3][5] The larger non-polar region may slightly reduce solubility compared to smaller polar aprotic solvents. |

| Low Polarity | Dichloromethane, Chloroform | Slightly Soluble to Insoluble | While the bromine atom can interact via dipole-dipole forces, the strong polar groups may limit solubility. 4-aminophenol has negligible solubility in chloroform.[2] 4-bromophenol is soluble in chloroform.[1] |

| Non-Polar | Toluene, Hexane, Benzene | Insoluble | The significant polarity from the amino and hydroxyl groups will dominate over the non-polar aromatic ring, leading to poor miscibility with non-polar solvents. 4-aminophenol has negligible solubility in benzene.[2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is considered a gold standard for determining the solubility of a compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer or shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the respective solvent.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = (C × DF) / V Where: C = Concentration of the diluted sample (e.g., in mg/mL) DF = Dilution factor V = Volume of the aliquot taken (e.g., in mL)

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 3-Amino-2-bromophenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-bromophenol, a valuable building block in organic synthesis. The document details its chemical and physical properties, outlines plausible synthetic routes based on established chemical principles, and explores its applications, particularly in the pharmaceutical and cosmetic industries. While the specific historical discovery of this compound remains elusive in readily available literature, its synthesis and utility can be inferred from established methodologies for analogous compounds. This guide aims to be a core resource for researchers and professionals working with this versatile molecule.

Introduction

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. This unique combination of substituents on the benzene ring makes it a reactive and versatile intermediate for the synthesis of more complex molecules. Its structural features allow for a variety of chemical transformations, making it a molecule of interest in medicinal chemistry and material science. This guide will provide a detailed exploration of its properties, synthesis, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | PubChem[1] |

| Molecular Weight | 188.02 g/mol | AChemBlock[2] |

| CAS Number | 100367-36-0 | AChemBlock[2] |

| Appearance | White solid | AChemBlock[2] |

| Purity | Typically >97% | AChemBlock[2] |

| IUPAC Name | This compound | AChemBlock[2] |

| SMILES | NC1=C(Br)C(O)=CC=C1 | AChemBlock[2] |

| Storage | Store at 0-8 °C | AChemBlock[2] |

Historical Context and Discovery

Historically, the synthesis of related brominated aminophenols has been documented. For instance, the synthesis of 3-amino-2,4,6-tribromophenol from 3-aminophenol was described by Bamberger in 1915. This suggests that the synthesis of various isomers of aminobromophenols has been of interest to chemists for over a century. The development of synthetic methodologies for such compounds likely arose from the broader exploration of aromatic substitution reactions and the desire to create novel chemical entities for various applications, including dyes and medicinal agents.

Synthesis and Experimental Protocols

While a specific, dedicated publication on the synthesis of this compound is not prominent, a plausible and efficient synthetic pathway can be constructed based on well-established organic chemistry reactions, particularly by analogy to the synthesis of the isomeric 3-amino-4-bromophenol[3][4]. The most probable route involves a three-step process starting from a commercially available nitrophenol derivative.

A potential synthetic pathway is the reduction of 2-bromo-3-nitrophenol. A detailed experimental protocol for the synthesis of this precursor from 2-amino-3-nitrophenol has been described[5].

Plausible Synthetic Pathway

A logical synthetic approach to this compound is outlined below. This pathway starts with the bromination of 3-nitrophenol, followed by the reduction of the nitro group.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on the synthesis of related compounds[3][5].

Step 1: Synthesis of 2-Bromo-3-nitrophenol from 3-Nitrophenol (Bromination)

-

To a solution of 3-nitrophenol in a suitable solvent (e.g., glacial acetic acid), add a catalytic amount of iron(III) bromide.

-

Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent at room temperature while stirring.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a solution of sodium bisulfite to remove excess bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-3-nitrophenol.

Step 2: Synthesis of this compound from 2-Bromo-3-nitrophenol (Reduction)

-

Dissolve 2-bromo-3-nitrophenol in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common methods include:

-

Iron in acidic medium: Add iron powder and a small amount of hydrochloric acid and heat the mixture to reflux.

-

Catalytic hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using iron, filter the hot reaction mixture to remove iron salts and cool the filtrate to crystallize the product.

-

If using catalytic hydrogenation, filter the catalyst and evaporate the solvent.

-

Purify the crude this compound by recrystallization or column chromatography.

Applications in Research and Industry

This compound is a valuable building block in several areas of chemical synthesis, owing to its reactive functional groups that can be selectively modified.

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The amino and hydroxyl groups can be readily derivatized to introduce various pharmacophores, while the bromine atom can be used in cross-coupling reactions to build larger molecular scaffolds. Although specific drug candidates originating from this starting material are not widely publicized, its structural motif is relevant to the synthesis of various classes of compounds.

Caption: Role of this compound in drug development workflow.

Cosmetic Industry

This compound is also utilized in the cosmetics industry. It can serve as a precursor for the synthesis of specialized dyes and other functional cosmetic ingredients[6]. Its potential as an antioxidant or a UV absorber in cosmetic formulations is also an area of interest[6]. The ability to modify its structure allows for the fine-tuning of properties such as color, stability, and solubility to meet the demands of cosmetic product development.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three functional groups:

-

Amino Group (-NH₂): The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It is an ortho-, para-directing group in electrophilic aromatic substitution, though its directing effect is influenced by the other substituents.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile and a powerful activating group for electrophilic aromatic substitution. It can also be alkylated or acylated.

-

Bromo Group (-Br): The bromine atom deactivates the aromatic ring towards electrophilic substitution but can be a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The interplay of these functional groups allows for a rich and diverse chemistry, enabling the synthesis of a wide range of derivatives.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts would be influenced by the electronic effects of the three different substituents. The protons of the -NH₂ and -OH groups would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. |

| ¹³C NMR | Six distinct signals would be expected in the aromatic region (approx. 110-160 ppm). The carbon atoms attached to the electronegative oxygen, nitrogen, and bromine atoms would show characteristic chemical shifts. |

| IR Spectroscopy | Characteristic absorption bands would be observed for the O-H and N-H stretching vibrations (approx. 3200-3500 cm⁻¹). C-N and C-O stretching vibrations would be present in the fingerprint region (approx. 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be visible. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and industrial applications. While its historical origins are not well-documented, its synthesis can be reliably achieved through established synthetic methodologies. The presence of three distinct functional groups provides a rich platform for chemical modifications, enabling the creation of a diverse array of complex molecules. This guide provides a foundational understanding of this compound for researchers and professionals, aiming to facilitate its use in the development of new technologies and therapeutics. Further research into its specific applications and the development of optimized synthetic protocols will continue to enhance its value in the scientific community.

References

- 1. Phenol, 3-amino- [webbook.nist.gov]

- 2. This compound 97% | CAS: 100367-36-0 | AChemBlock [achemblock.com]

- 3. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 4. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

- 5. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

3-Amino-2-bromophenol: A Comprehensive Health and Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the health and safety data currently available for 3-Amino-2-bromophenol (CAS No: 100367-36-0). Due to the limited specific toxicological data for this compound, this guide also incorporates information on the parent compound, 3-aminophenol, and related brominated phenols to provide a comprehensive safety perspective. Standardized experimental protocols for assessing chemical toxicity are also detailed to inform risk assessment and safe handling procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding the substance's behavior and potential for exposure.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| IUPAC Name | This compound | [2] |

| CAS Number | 100367-36-0 | [2] |

| SMILES | C1=CC(=C(C(=C1)O)Br)N | [4] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While specific GHS classification for this compound is not consistently reported, data for the closely related isomer, 3-Amino-4-bromophenol, and the parent compound, 3-aminophenol, offer valuable insights into its potential hazards.

GHS Hazard Statements for Related Compounds:

Based on data for 3-Amino-4-bromophenol, the following GHS hazard statements may be relevant[5]:

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[5]

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[5]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[5]

-

H335: May cause respiratory irritation (Specific target organ toxicity - single exposure; Respiratory tract irritation - Category 3)[5]

For 3-aminophenol, the following hazard statements are reported:

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

The following precautionary statements are recommended for handling this compound and related compounds[5]:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/ eye protection/ face protection.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Toxicological Data

| Endpoint | Test Species | Route | Value | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | 812–1000 mg/kg bw | [6] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >8000 mg/kg bw (for 4-aminophenol) | [6] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 1.162 mg/L | [6] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity:

-

Genotoxicity: Based on the weight of evidence from in vitro and in vivo studies, 3-aminophenol is not considered to be genotoxic.[6]

-

Carcinogenicity: Limited animal studies on 3-aminophenol, along with its lack of genotoxicity, suggest it is not expected to be carcinogenic.[6] A 2-year drinking water study in mice showed no evidence of carcinogenicity for 3-aminophenol.

-

Reproductive and Developmental Toxicity: 3-aminophenol is not expected to have specific reproductive or developmental toxicity.[6] Any observed effects in studies were secondary to maternal toxicity.[6]

Experimental Protocols

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: The test involves administering the substance in a stepwise procedure using a small number of animals at each step. The outcome of each step (survival or death) determines the next step: either dosing at a higher or lower fixed dose level or terminating the test.

Methodology:

-

Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a short fasting period before and after dosing.

-

Dose Levels: The test uses a set of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight).

-

Procedure:

-

A starting dose is selected based on available information.

-

A group of three animals is dosed with the substance.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome determines the next step according to a defined flowchart.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Pathology: All animals (including those that die during the test) are subjected to a gross necropsy.

Caption: OECD 423 Acute Oral Toxicity Testing Workflow.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

Principle: The test uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Skin irritation is determined by the relative cell viability of the tissue after exposure.

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

The tissue is incubated with the substance for a defined period (e.g., 60 minutes).

-

The substance is then removed by rinsing.

-

The tissue is incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay. The amount of formazan dye produced is proportional to the number of viable cells.

-

Classification: A substance is classified as a skin irritant (Category 2) if the mean relative tissue viability is reduced to ≤ 50%.

Caption: OECD 439 In Vitro Skin Irritation Testing Workflow.

Potential Mechanism of Toxicity

While specific signaling pathways for this compound have not been elucidated, the toxicity of aminophenols, in general, is often linked to their metabolic activation.

Metabolic Activation and Oxidative Stress:

Aminophenols can undergo metabolic transformation in the body, primarily in the liver. This can lead to the formation of reactive intermediates. These reactive species can deplete cellular antioxidants, such as glutathione, and induce oxidative stress, leading to cellular damage.

Caption: Potential Mechanism of Aminophenol-Induced Toxicity.

Safe Handling and Emergency Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical that requires careful handling due to its potential for acute toxicity, and skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, information from related compounds provides a basis for a precautionary approach. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. This compound | C6H6BrNO | CID 459240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 100367-36-0 | AChemBlock [achemblock.com]

- 3. 1stsci.com [1stsci.com]

- 4. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 5. 3-Amino-4-bromophenol | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 3-Amino-2-bromophenol (CAS 100367-36-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, structure, synthesis, and potential applications of 3-Amino-2-bromophenol (CAS 100367-36-0), a key chemical intermediate.

Core Properties and Structure

This compound is an aromatic organic compound featuring a phenol ring substituted with an amino group and a bromine atom. Its strategic placement of these functional groups makes it a versatile building block in organic synthesis.

Structure:

-

Chemical Name: this compound

-

CAS Number: 100367-36-0

-

Molecular Formula: C₆H₆BrNO[1]

-

IUPAC Name: this compound[1]

-

SMILES: Nc1c(Br)c(O)ccc1[1]

The table below summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data for related isomers are available, specific experimental values for this compound are not consistently reported in the literature. Therefore, predicted values are also included for reference.

| Property | Value | Source |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Reported as a white solid. | [1] |

| Melting Point | Not consistently reported. Isomers like 3-bromophenol have a melting point of 28-32 °C, and 3-aminophenol melts at 120-124 °C.[2] | - |

| Boiling Point | Predicted: 262.2 ± 20.0 °C. For comparison, the experimental boiling point of 3-bromophenol is 236 °C.[3] | Predicted |

| Solubility | Expected to be soluble in organic solvents like ethanol and acetone, with slight solubility in water, similar to other aminophenols.[4] | Inferred |

| pKa | Predicted: 8.48 ± 0.10. The experimental pKa of 3-bromophenol is 9.03.[3] | Predicted |

| LogP | Predicted: 2.31810 | - |

Synthesis and Purification

The primary route for the synthesis of this compound involves the reduction of a nitrophenol precursor. A detailed experimental protocol, based on established chemical transformations for similar compounds, is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is a multi-step synthesis starting from 2-aminophenol.

Step 1: Synthesis of 2-Bromo-3-nitrophenol

A plausible precursor for this compound is 2-bromo-3-nitrophenol. The synthesis of this intermediate can be achieved from 2-amino-3-nitrophenol via a Sandmeyer-type reaction.[5]

-

Diazotization: Dissolve 2-amino-3-nitrophenol (1 equivalent) in a mixture of water and an organic co-solvent like 1,4-dioxane. Heat the mixture to reflux.

-

Add hydrobromic acid (48%) dropwise.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1 equivalent). Maintain the temperature at 0 °C and continue stirring.

-

Bromination: In a separate flask, prepare a mixture of cuprous bromide (CuBr) in hydrobromic acid (48%) and water, and cool it to 0 °C.

-

Add the previously prepared diazonium salt solution dropwise to the CuBr mixture at 0 °C.

-

After the addition is complete, warm the reaction mixture to 60 °C and stir.

-

Cool the mixture to room temperature and extract the product with an organic solvent such as diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-3-nitrophenol.

Step 2: Reduction to this compound

The nitro group of 2-bromo-3-nitrophenol is then reduced to an amino group.

-

Dissolve the crude 2-bromo-3-nitrophenol from the previous step in ethanol.

-

Add a reducing agent. A common method for nitro group reduction is the use of a metal catalyst such as iron powder in the presence of an acid like acetic acid or a milder reducing agent like hydrazine hydrate with an iron oxide catalyst.[6]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a weak base such as potassium carbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

Experimental Protocol: Purification

Purification of the crude product is essential to obtain this compound of high purity, which is critical for its use in pharmaceutical synthesis.

Recrystallization:

-

Select an appropriate solvent or solvent system. For aminophenols, alcohols (e.g., ethanol, isopropanol) or a mixture of an alcohol and water are often effective.[7][8]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.[9]

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography:

For higher purity or to separate closely related impurities, column chromatography is a suitable method.[9]

-

Stationary Phase: Silica gel is a common choice. For basic compounds like aminophenols, the silica can be treated with a small amount of a base like triethylamine to prevent tailing.[10]

-

Mobile Phase: A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compound from the column. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack the column.

-

Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[11][12] The presence of the amino, hydroxyl, and bromo functional groups provides multiple reaction sites for building molecular complexity.

Precursor for Bioactive Bromophenol Derivatives

Numerous studies have highlighted the biological activities of various bromophenol derivatives, including their potential as enzyme inhibitors. Although these studies may not use this compound directly, its structure makes it a plausible starting material for the synthesis of analogous compounds.

-

Acetylcholinesterase (AChE) Inhibitors: Bromophenol derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

-

Carbonic Anhydrase (CA) Inhibitors: Certain bromophenols have shown inhibitory activity against carbonic anhydrase isoenzymes, which are targets for drugs used to treat glaucoma, epilepsy, and other conditions.[7][8][13]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

- 1. This compound 97% | CAS: 100367-36-0 | AChemBlock [achemblock.com]

- 2. 3-Aminophenol | 591-27-5 [amp.chemicalbook.com]

- 3. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. teledyneisco.com [teledyneisco.com]

- 11. nbinno.com [nbinno.com]

- 12. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]

Unlocking Potential: A Technical Guide to the Research Applications of 3-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-bromophenol, a substituted aromatic compound, holds considerable potential as a versatile building block in various scientific domains, particularly in medicinal chemistry and materials science. While direct research on this specific isomer is emerging, its structural similarity to other well-studied aminophenols and bromophenols provides a strong foundation for exploring its utility. This technical guide consolidates the prospective applications of this compound, drawing upon established experimental protocols for related compounds and highlighting its promise in the synthesis of bioactive molecules and functional materials. Detailed methodologies, quantitative data from analogous compounds, and diagrammatic representations of synthetic and screening workflows are provided to facilitate future research and development endeavors.

Physicochemical Properties and Characterization

This compound (CAS: 100367-36-0) is a fine chemical with the molecular formula C₆H₆BrNO.[1][2] Its structure, featuring an amino group and a bromine atom ortho to a hydroxyl group, imparts unique reactivity. While comprehensive experimental data for this specific isomer is not extensively published, its properties can be inferred from related compounds.

Table 1: Physicochemical Properties of Aminobromophenol Isomers

| Property | This compound | 3-Amino-4-bromophenol | 2-Amino-4-bromophenol |

| CAS Number | 100367-36-0[1] | 100367-37-1[3] | 40925-68-6[4] |

| Molecular Formula | C₆H₆BrNO[1] | C₆H₆BrNO[3] | C₆H₆BrNO[4] |

| Molecular Weight | 188.02 g/mol [3] | 188.02 g/mol [3] | 188.024 g/mol [4] |

| Appearance | White to light brown solid (predicted) | Not specified | White to light brown crystalline solid[4] |

| Solubility | Predicted to be more soluble in organic solvents like ethanol and acetone than in water. | Not specified | Slightly soluble in water; more soluble in ethanol and acetone.[4] |

| Melting Point | Not specified | Not specified | 135-140°C[4] |

| Boiling Point | Not specified | Not specified | 282.8°C at 760 mmHg[4] |

Characterization of this compound would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely start from a commercially available nitrophenol precursor, which undergoes a series of transformations to yield the final product.

References

- 1. This compound | C6H6BrNO | CID 459240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Amino-4-bromophenol | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 6. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of 3-Amino-2-bromophenol for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, physicochemical properties, and potential biological significance of the positional isomers of 3-Amino-2-bromophenol, providing a crucial resource for medicinal chemists and researchers in drug discovery.

This technical guide offers a comprehensive examination of the isomers of this compound, a class of compounds with significant potential in synthetic chemistry and drug development. Due to the varied placement of amino, bromo, and hydroxyl functional groups on the benzene ring, these isomers exhibit distinct physicochemical properties and, consequently, different biological activities. This document provides a centralized repository of key data, experimental protocols, and conceptual frameworks to facilitate further research and application of these versatile molecules.

Core Physicochemical Differences

The isomers of this compound, all sharing the molecular formula C₆H₆BrNO, display a range of melting points, boiling points, and acid dissociation constants (pKa). These variations are a direct consequence of the intramolecular forces and steric interactions dictated by the substitution pattern on the aromatic ring. A summary of these key properties is presented in Table 1 for ease of comparison.

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| This compound | 100367-36-0 | 188.02 | - | - | - |

| 4-Amino-2-bromophenol | 16750-67-7 | 188.02 | 165[1] | 288.9 (Predicted)[1] | 8.69[1] |

| 5-Amino-2-bromophenol | 55120-56-4 | 188.02 | - | - | - |

| 2-Amino-3-bromophenol | 116435-77-9 | 188.02 | 138[2] | 266[2] | 8.79[3] |

| 4-Amino-3-bromophenol | 74440-80-5 | 188.02 | 151[4] | 310.7 (Predicted)[4] | 9.26[4][5] |

| 2-Amino-5-bromophenol | 38191-34-3 | 188.02 | 125-127 (decomposition)[6] | - | - |

| 3-Amino-4-bromophenol | 100367-37-1 | 188.02 | - | - | - |

| 2-Amino-6-bromophenol | 28165-50-6 | 188.02 | 83-84[4][6] | 246.4 (Predicted)[6] | - |

Note: Some data points are not available in the searched literature.

Synthesis and Experimental Protocols

The synthesis of aminobromophenol isomers often involves multi-step processes, typically starting from a substituted nitrophenol or aminophenol. The following sections detail representative experimental protocols for the synthesis of selected isomers.

Synthesis of 3-Amino-4-bromophenol

A common route to 3-Amino-4-bromophenol involves a three-step process starting from 3-nitro-4-aminophenol.

Step 1: Diazotization The initial step is the conversion of the amino group of 3-nitro-4-aminophenol to a diazonium salt. This is typically achieved by dissolving the starting material in hydrobromic acid and treating it with an aqueous solution of sodium nitrite at a low temperature (0-10°C) for 1 to 3 hours[7][8][9].

Step 2: Bromination The resulting diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid. The reaction is stirred at an elevated temperature (40-50°C) to facilitate the substitution of the diazonium group with a bromine atom, yielding 3-nitro-4-bromophenol after crystallization and filtration[7][8][9].

Step 3: Reduction The final step is the reduction of the nitro group to an amino group. The 3-nitro-4-bromophenol is dissolved in ethanol, and a catalyst such as iron oxide is added. The reduction is carried out by adding hydrazine hydrate and heating the mixture to reflux for 2 to 5 hours to yield the final product, 3-amino-4-bromophenol[7][10].

Diagram of the synthesis of 3-Amino-4-bromophenol.

A representative synthetic workflow for 3-Amino-4-bromophenol.

Synthesis of 2-Amino-5-bromophenol

A representative synthesis of 2-Amino-5-bromophenol starts from 5-bromo-2-nitrophenol.

Procedure:

-

Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in a 0.5% aqueous sodium hydroxide solution (30 mL) with stirring until complete dissolution[6].

-

Add sodium bisulfite (9.76 mmol) to the solution and stir at room temperature for 15 minutes[6].

-

Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5[6].

-

Extract the mixture three times with diethyl ether (40 mL each)[6].

-

Combine the organic phases and dry over anhydrous sodium sulfate[6].

-

Concentrate the organic phase under reduced pressure to obtain the crude product[6].

-

Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol[6].

Synthesis of 4-Amino-2-bromophenol

4-Amino-2-bromophenol can be prepared by the hydrogenation of 2-nitro-4-bromophenol.

Procedure:

-

Add a Raney-Ni catalyst to water, followed by the addition of ferric nitrate and chromium nitrate, and stir to obtain a mixed solution[11].

-

Add an alkaline solution (e.g., sodium hydroxide) to the mixed solution, continue stirring, wash with water until neutral, and then replace the water with methanol to obtain a modified Raney-Ni catalyst[11].

-

Dissolve 2-nitro-4-bromophenol in an alcohol solvent (e.g., methanol) and add the prepared catalyst[11].

-

Carry out a hydrogenation reaction at normal pressure to obtain an alcohol solution of 4-bromo-2-aminophenol[11].

-

Filter the reaction mixture, remove the solvent, and refine the product to obtain 4-bromo-2-aminophenol[11].

Spectroscopic Characterization

The differentiation of aminobromophenol isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino, bromo, and hydroxyl groups.

General ¹H NMR Features:

-

Aromatic Protons: Typically resonate in the range of 6.0-7.5 ppm. The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants provide crucial information about the relative positions of the substituents.

-

Amino (-NH₂) Protons: Appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Hydroxyl (-OH) Proton: Also appears as a broad singlet, with its chemical shift being highly dependent on solvent, temperature, and hydrogen bonding.

¹H NMR Data for 2-Amino-5-bromophenol (in CD₃CN):

-

δ 7.08 (bs, 1H)

-

δ 6.82 (d, 1H, J=2Hz)

-

δ 6.78 (dd, 1H, J=8.2Hz)

-

δ 6.56 (d, 1H, J=8Hz)

-

δ 4.03 (bs, 2H)[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Characteristic IR Absorptions:

-

O-H Stretch (Phenolic): A broad band typically in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amine): Two sharp bands for a primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.

-

C-N Stretch: Appears in the fingerprint region, typically between 1250-1350 cm⁻¹.

-

C-Br Stretch: Usually observed in the lower frequency region of the fingerprint region.

-

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

IR Data for 2-Amino-5-bromophenol (KBr):

-

3496 (broad), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 cm⁻¹[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, though potentially similar, may exhibit subtle differences that can aid in isomer differentiation.

Biological Activities and Potential in Drug Development

Bromophenols, as a class of compounds, are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects[12]. The specific biological profiles of the individual aminobromophenol isomers are an active area of research.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The presence of both hydroxyl and amino groups on the aromatic ring of aminobromophenol isomers suggests potential antioxidant activity[13]. The position of these groups, along with the bromine atom, will influence the stability of the resulting radical and thus the antioxidant potency. In vitro assays such as DPPH and ABTS radical scavenging assays are commonly used to evaluate the antioxidant potential of these compounds[14].

Enzyme Inhibition

The structural features of aminobromophenol isomers make them potential candidates for enzyme inhibitors. For instance, some bromophenol derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs[15]. The specific interactions of each isomer with the active site of a target enzyme will be highly dependent on its three-dimensional structure and the positioning of its functional groups.

Antimicrobial Activity

Various bromophenols isolated from marine sources have demonstrated significant antimicrobial activity[12]. The aminobromophenol isomers represent a class of synthetic compounds that could be explored for their potential as novel antimicrobial agents.

Diagram illustrating the potential biological activities of aminobromophenol isomers.

Potential therapeutic applications of aminobromophenol isomers.

Conclusion

The isomers of this compound represent a fascinating and underexplored area of medicinal chemistry. Their distinct physicochemical properties, arising from their unique substitution patterns, suggest a diverse range of potential biological activities. This guide provides a foundational resource for researchers, summarizing the current knowledge on their synthesis, characterization, and potential applications. Further systematic investigation into the biological profiles of each isomer is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. 3-Amino-4-bromophenol|Pharmaceutical Intermediate [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-4-bromophenol | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-bromophenol CAS#: 28165-50-6 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-6-bromophenol | CAS#:28165-50-6 | Chemsrc [chemsrc.com]

- 7. 2-Amino-6-bromophenol | C6H6BrNO | CID 15531506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-bromophenol [myskinrecipes.com]

- 9. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

- 10. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Analysis of 3-Amino-2-bromophenol: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-bromophenol is a substituted aromatic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide synthesizes available theoretical data on this compound, providing a foundation for future research and development. Due to a lack of extensive dedicated theoretical studies on this specific molecule in published literature, this guide also outlines the standard computational methodologies that would be employed for such an analysis, serving as a blueprint for further investigation.

Introduction

This compound (C₆H₆BrNO) is a halogenated aminophenol whose structural features—an electron-donating amino group, an electron-withdrawing bromine atom, and a hydroxyl group on a benzene ring—suggest a rich and complex electronic environment. These functionalities can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, making it an interesting candidate for crystal engineering and as a building block in the synthesis of more complex molecules. This document will explore the theoretical underpinnings of its molecular geometry and electronic landscape.

Molecular Structure and Properties

While comprehensive theoretical studies specifically detailing the molecular structure of this compound are not widely available in the current body of scientific literature, we can infer its properties from foundational chemical principles and the computational analysis of similar structures. The key structural features include the phenolic hydroxyl group, the amino group, and the bromine atom substituted on the benzene ring.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₆BrNO | PubChem[1] |

| Molecular Weight | 188.02 g/mol | - |

| Monoisotopic Mass | 186.96329 Da | PubChem[2][3][4] |

| XlogP (predicted) | 1.6 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Rotatable Bonds | 0 | - |

Note: Some properties are computationally predicted and provided by chemical databases.

Theoretical and Computational Methodology

To perform a thorough theoretical study of this compound, a standard computational chemistry workflow would be implemented. This section details the typical protocols for such an investigation.

Computational Workflow

The logical flow of a theoretical analysis of a small molecule like this compound is depicted below. This workflow starts with geometry optimization and proceeds to more detailed electronic structure and spectroscopic predictions.

Caption: A typical workflow for the theoretical study of a molecule.

Density Functional Theory (DFT) Calculations

A common and robust method for these types of studies is Density Functional Theory (DFT). A study on related aminobenzyne precursors utilized the B3LYP functional with a 6-311+G(d,p) basis set, a methodology that provides a good balance between accuracy and computational cost for organic molecules.[5]

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

-

Initial Structure Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is selected for the calculations.

-

Functional: The B3LYP hybrid functional is chosen for its proven performance with organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for more accurate geometry and property calculations.

-

-

Software: A quantum chemistry software package such as Gaussian is used to perform the calculations.[5]

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

-

Electronic Property Analysis: Following successful optimization, various electronic properties are calculated:

-

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic reactivity.

-

Molecular Electrostatic Potential (MESP): The MESP is calculated and mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

Predicted Molecular Properties (Based on Theoretical Approach)